molecular formula C10H9F3O4 B8709443 2-ethoxy-4-(trifluoromethoxy)benzoic acid

2-ethoxy-4-(trifluoromethoxy)benzoic acid

Cat. No.: B8709443
M. Wt: 250.17 g/mol
InChI Key: SNOBVHZOAUBXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C10H9F3O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-ethoxy-4-(trifluoromethoxy)- typically involves the introduction of ethoxy and trifluoromethoxy groups onto a benzoic acid core. One common method is through the reaction of 2-ethoxybenzoic acid with trifluoromethoxy reagents under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the proper substitution of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the functional groups.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or other reduced forms.

    Substitution: The ethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and reaction times to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-ethoxy-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It may be used in the development of new materials, coatings, or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which benzoic acid, 2-ethoxy-4-(trifluoromethoxy)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-ethoxy-: Lacks the trifluoromethoxy group, which may result in different chemical properties and reactivity.

    Benzoic acid, 4-(trifluoromethoxy)-: Lacks the ethoxy group, leading to variations in its applications and interactions.

    Benzoic acid, 2-methoxy-4-(trifluoromethoxy)-: Similar structure but with a methoxy group instead of an ethoxy group, affecting its chemical behavior.

Uniqueness

2-ethoxy-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both ethoxy and trifluoromethoxy groups, which confer distinct chemical properties and potential applications. Its combination of functional groups makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H9F3O4

Molecular Weight

250.17 g/mol

IUPAC Name

2-ethoxy-4-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C10H9F3O4/c1-2-16-8-5-6(17-10(11,12)13)3-4-7(8)9(14)15/h3-5H,2H2,1H3,(H,14,15)

InChI Key

SNOBVHZOAUBXLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

590 mg 2-Ethoxy-4-trifluoromethoxy-benzoic acid methyl ester was dissolved in a mixture of 30 ml tetrahydrofuran and 10 ml water. 367 mg lithium hydroxide were added and the reaction mixture stirred at 60° C. for two hours. The cooled reaction mixture was acidified by dropwise addition of concentrated hydrochloric acid, then the mixture was extracted three times with portions of 80 ml ethyl acetate. The combined organic layers were dried over MgSO4. The solvent was removed in vacuo to obtain 518 mg 2-ethoxy-4-trifluoromethoxy-benzoic acid.
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
367 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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